molecular formula C10H18IO3P B6182855 diethyl ({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)phosphonate CAS No. 2639449-31-1

diethyl ({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)phosphonate

Cat. No.: B6182855
CAS No.: 2639449-31-1
M. Wt: 344.13 g/mol
InChI Key: OPZBOFWOAVUYMV-UHFFFAOYSA-N
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Description

Diethyl ({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)phosphonate is a chemical compound with the molecular formula C10H18IO3P. It is characterized by the presence of a bicyclo[1.1.1]pentane core, which is a highly strained and unique structural motif. The compound also contains an iodine atom and a phosphonate group, making it an interesting subject for various chemical studies and applications .

Preparation Methods

The synthesis of diethyl ({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)phosphonate typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Diethyl ({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)phosphonate undergoes various types of chemical reactions:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethyl ({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism by which diethyl ({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)phosphonate exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor by mimicking the transition state of enzyme-catalyzed reactions. The phosphonate group can form strong interactions with the active site of enzymes, thereby inhibiting their activity. The molecular targets and pathways involved vary depending on the specific enzyme and biological context .

Comparison with Similar Compounds

Diethyl ({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)phosphonate can be compared with other similar compounds, such as:

    Diethyl ({3-chlorobicyclo[1.1.1]pentan-1-yl}methyl)phosphonate: Similar structure but with a chlorine atom instead of iodine.

    Diethyl ({3-bromobicyclo[1.1.1]pentan-1-yl}methyl)phosphonate: Similar structure but with a bromine atom instead of iodine.

    Diethyl ({3-fluorobicyclo[1.1.1]pentan-1-yl}methyl)phosphonate: Similar structure but with a fluorine atom instead of iodine.

The uniqueness of this compound lies in the presence of the iodine atom, which can influence its reactivity and interactions in chemical and biological systems.

Properties

CAS No.

2639449-31-1

Molecular Formula

C10H18IO3P

Molecular Weight

344.13 g/mol

IUPAC Name

1-(diethoxyphosphorylmethyl)-3-iodobicyclo[1.1.1]pentane

InChI

InChI=1S/C10H18IO3P/c1-3-13-15(12,14-4-2)8-9-5-10(11,6-9)7-9/h3-8H2,1-2H3

InChI Key

OPZBOFWOAVUYMV-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC12CC(C1)(C2)I)OCC

Purity

95

Origin of Product

United States

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